molecular formula C5H6ClNOS B1590060 2-Chloro-5-(methoxymethyl)thiazole CAS No. 340294-07-7

2-Chloro-5-(methoxymethyl)thiazole

Cat. No.: B1590060
CAS No.: 340294-07-7
M. Wt: 163.63 g/mol
InChI Key: JZMMPHSAUBHRMK-UHFFFAOYSA-N
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Description

2-Chloro-5-(methoxymethyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a chloro group at the 2-position and a methoxymethyl group at the 5-position Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(methoxymethyl)thiazole typically involves the chlorination of 5-(methoxymethyl)thiazole. One common method includes the reaction of 5-(methoxymethyl)thiazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(methoxymethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed:

    Substitution: Formation of 2-azido-5-(methoxymethyl)thiazole or 2-thiocyanato-5-(methoxymethyl)thiazole.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-chloro-5-(hydroxymethyl)thiazole.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiazole derivatives, including 2-chloro-5-(methoxymethyl)thiazole, have shown significant antimicrobial properties. Research indicates that thiazole-based compounds exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Case Study: Anticancer Properties
A study conducted on thiazole derivatives demonstrated their potential as anticancer agents. For instance, compounds derived from thiazole showed cytotoxic effects against human cancer cell lines such as HCT-116 and HepG2. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring can enhance potency and selectivity against cancer cells .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHCT-11623.30 ± 0.35Induces apoptosis
This compoundHepG2>1000Cell cycle arrest

Agricultural Applications

Pesticide Synthesis
this compound serves as an important intermediate in the synthesis of several pesticides, such as thiamethoxam and clothianidin. These compounds are neonicotinoids used for their effectiveness against a variety of pests while exhibiting low toxicity to mammals .

Case Study: Thiamethoxam Production
Thiamethoxam, synthesized from this compound, has been widely adopted in agricultural practices due to its systemic action and effectiveness against sap-sucking insects. The synthesis process involves multiple steps where the thiazole compound acts as a key building block, showcasing its utility in agrochemical formulations .

Pharmaceutical Research

Drug Development
The thiazole moiety is a critical component in the design of new therapeutic agents. Its incorporation into drug candidates has been linked to enhanced bioactivity and improved pharmacokinetic properties. Over 70 experimental drugs contain thiazole derivatives, highlighting their significance in pharmaceutical research .

Case Study: Antiviral Activity
Recent studies have explored the antiviral potential of thiazole derivatives, particularly against HIV and other viral pathogens. Compounds containing the thiazole ring have demonstrated effective inhibition of viral replication through various mechanisms, making them promising candidates for further development .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methoxymethyl)thiazole involves its interaction with biological targets through its thiazole ring. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The chloro and methoxymethyl groups enhance its reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-(methoxymethyl)thiazole is unique due to the presence of both chloro and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in synthetic chemistry.

Biological Activity

2-Chloro-5-(methoxymethyl)thiazole (CMT) is a thiazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound's unique structure, featuring a chlorine atom and a methoxymethyl group, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H6ClN1S1\text{C}_6\text{H}_6\text{ClN}_1\text{S}_1

This structure includes:

  • A thiazole ring, which is known for its pharmacological significance.
  • A chlorine atom that may enhance biological activity through electron-withdrawing effects.
  • A methoxymethyl group that could influence solubility and receptor interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives, including CMT, exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, CMT demonstrated effective inhibition against several bacterial strains, suggesting its potential as an antibacterial agent. The presence of the chlorine atom is believed to enhance the compound's ability to disrupt bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

CMT has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: HepG2 Cell Line
In a controlled experiment, CMT was applied to HepG2 cells at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 25 µM.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of CMT. Thiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary data suggest that CMT exhibits selective inhibition of COX-1 over COX-2, indicating its potential as an anti-inflammatory agent without the gastrointestinal side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of CMT can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Interaction: CMT likely interacts with specific receptors or proteins within cells, altering signaling pathways related to cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Modulation: CMT may influence oxidative stress levels within cells, contributing to its anticancer effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole ring can significantly impact biological activity. For instance:

  • The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity.
  • Substituents on the methoxymethyl group can affect solubility and bioavailability.

Properties

IUPAC Name

2-chloro-5-(methoxymethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMMPHSAUBHRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475760
Record name 2-chloro-5-(methoxymethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340294-07-7
Record name 2-chloro-5-(methoxymethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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